![molecular formula C9H9N3O B1528591 5-amino-1H-indole-2-carboxamide CAS No. 1341044-72-1](/img/structure/B1528591.png)
5-amino-1H-indole-2-carboxamide
Overview
Description
5-amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
5-Amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, such as this compound, allows them to form hydrogen bonds with a variety of enzymes and proteins . This interaction often inhibits the activity of these targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The lipophilicity of similar indole derivatives has been suggested to facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to inhibit the activity of enzymes and proteins, leading to various downstream effects .
Biochemical Analysis
Biochemical Properties
5-Amino-1H-indole-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported as a selective ATP competitive inhibitor of the MAP kinases p38α . The presence of the carboxamide moiety in indole derivatives like this compound causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been reported to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it acts as a selective ATP competitive inhibitor of the MAP kinases p38α . This suggests that it may exert its effects by binding to these enzymes and inhibiting their activity.
Temporal Effects in Laboratory Settings
Like other indole derivatives, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It has been reported to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice , suggesting that it may have potential therapeutic effects at certain dosages.
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Based on its biochemical properties, it may be localized to specific compartments or organelles depending on its interactions with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring, enhancing its biological activity .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Amino-1H-indole-2-carboxamide serves as a crucial building block for synthesizing more complex indole derivatives. These derivatives have potential pharmaceutical applications due to their diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines. For instance, compounds synthesized from this scaffold showed greater efficacy against breast cancer cells (MCF-7) compared to standard treatments like doxorubicin. The GI50 values of these compounds ranged from 0.95 µM to 1.50 µM, indicating their potential as effective anticancer agents .
Mechanism of Action
The compound acts as a selective ATP competitive inhibitor of MAP kinases (p38α), which are involved in cellular stress responses and inflammation. This inhibition can lead to the suppression of tumor growth and progression by preventing T cell infiltration in diabetic models .
Enzyme Inhibition
α-Glucosidase Inhibition
A series of novel derivatives based on this compound have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. One compound exhibited a 28-fold improvement in inhibition compared to acarbose, a standard inhibitor, showcasing its potential for managing diabetes .
Table 1: Inhibitory Activity Against α-Glucosidase
Compound | IC50 (μM) | Comparison with Acarbose (IC50 = 752 μM) |
---|---|---|
5k | 26.8 ± 0.5 | Superior |
5j | 150 | Moderate |
5f | >150 | Inactive |
Antiviral Activity
Indole derivatives, including those related to this compound, have shown promise as inhibitors of HIV integrase and reverse transcriptase. They target critical viral enzymes, demonstrating potential as antiviral agents .
Industrial Applications
Dyes and Pigments
In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its chemical stability and reactivity.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of indole derivatives based on the core structure of this compound. The compounds were tested against multiple cancer cell lines using the MTT assay, revealing significant antiproliferative effects particularly in MCF-7 cells. The study highlighted the importance of specific substituents on the indole ring that enhance biological activity .
Case Study 2: Diabetes Management
Research involving nonobese diabetic mice demonstrated that derivatives of this compound could prevent T cell activation and infiltration, suggesting a mechanism for managing diabetes through modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-indole-5-carboxamide: Similar in structure but lacks the amino group at the 5-position.
Indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
5-amino-1H-indole-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets. This dual functionality makes it a versatile compound for various applications in scientific research and drug development .
Biological Activity
5-Amino-1H-indole-2-carboxamide is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.
Overview of Indole Derivatives
Indole derivatives, including this compound, are recognized for their ability to interact with various biological targets. The carboxamide moiety enhances their capacity to form hydrogen bonds with enzymes and proteins, facilitating numerous biochemical interactions. These compounds have been associated with a wide range of biological activities, such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
Target Interactions
This compound has been identified as a selective ATP competitive inhibitor of MAP kinases, specifically p38α. This interaction is crucial for its anti-inflammatory and anticancer properties. The compound's lipophilicity allows it to penetrate lipid-rich membranes effectively, enhancing its bioavailability and therapeutic potential against various diseases, including tuberculosis.
Cellular Effects
Research indicates that this compound can inhibit T cell infiltration and activation in nonobese diabetic (NOD) mice, suggesting its potential in diabetes management. Additionally, studies have shown that indole derivatives can induce apoptosis in cancer cells by modulating key apoptotic markers such as Caspases 3, 8, and 9 .
Anticancer Activity
Recent studies highlight the antiproliferative effects of this compound against various cancer cell lines. For instance, compounds derived from this structure demonstrated significant inhibitory effects on cell growth with GI50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | GI50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 1.35 |
Doxorubicin | MCF-7 (Breast) | 1.13 |
Compound IV | Panc-1 (Pancreatic) | 0.104 |
Compound Va | HT-29 (Colon) | 0.026 |
Antiviral Properties
The antiviral potential of indole derivatives has also been explored. For example, certain indole-based compounds have shown promising activity against influenza viruses by targeting viral RNA polymerase components . This suggests that this compound may also possess similar antiviral properties.
Hypolipidemic Effects
A study focused on the hypolipidemic activity of N-(Benzoylphenyl)-5-substituted indole derivatives found that these compounds could effectively lower lipid levels in hyperlipidemic models . This highlights the potential use of indole derivatives in managing cardiovascular diseases.
Structure-Activity Relationship Studies
Research into structure-activity relationships (SAR) has revealed that modifications to the indole structure can significantly enhance biological activity. For instance, the introduction of halogen groups at specific positions increased the potency against cannabinoid receptors, indicating a pathway for optimizing therapeutic effects .
Properties
IUPAC Name |
5-amino-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHJBYONCEVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341044-72-1 | |
Record name | 5-amino-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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